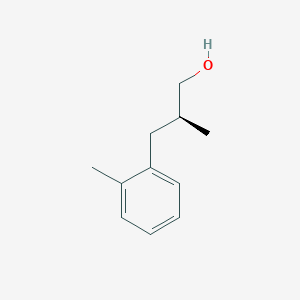

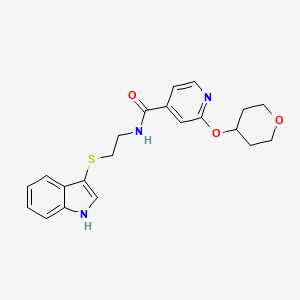

Cyanomethyl 3-sulfamoylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic and organocatalytic reactions. For instance, an asymmetric synthesis of spirocyclic isobenzofuranones was achieved through a sulfa-Michael desymmetrisation reaction catalyzed by a cinchona-derived squaramide . Additionally, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a sequence of reactions including sodium bisulfite treatment, chlorination, and amination . Furthermore, 3-acyl-2-aminobenzofuran derivatives were obtained from 2-(cyanomethyl)phenyl esters using a palladium-catalyzed cycloisomerisation .

Molecular Structure Analysis

The molecular structure of cyanomethyl 3-sulfamoylbenzoate would likely resemble the structures of the compounds discussed in the papers, which include various benzofuran and benzisoxazole derivatives. These structures are characterized by the presence of aromatic systems fused with heterocyclic rings and functional groups such as sulfamoyl and cyanomethyl moieties .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cycloaddition reactions, as seen in the synthesis of 1,2,5-thiadiazole 1,1-dioxide derivatives from the reaction of N-substituted sulfamides with cyanogen . Additionally, radical cyclization and rearrangement reactions were utilized to synthesize sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions highlight the potential reactivity of cyanomethyl 3-sulfamoylbenzoate in forming heterocyclic structures and engaging in addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of cyanomethyl 3-sulfamoylbenzoate are not directly reported, the properties of related compounds can be inferred. For example, the introduction of a sulfamoyl group was found to decrease the anticonvulsant activity of benzisoxazole derivatives . The presence of cyanomethyl and sulfamoyl groups would likely influence the solubility, acidity, and potential biological activity of the compound. The synthesis of dibenzo[e,g]isoindol-1-ones involved tetramic acid sulfonates, indicating that sulfonate groups can play a role in the synthesis of complex heterocyclic structures .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Properties

Cyanomethyl 3-sulfamoylbenzoate serves as a precursor for synthesizing a wide array of heterocyclic compounds that exhibit significant antimicrobial activities. For instance, Darwish et al. (2014) conducted a study aiming at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. Their research highlighted the versatility of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a starting material for synthesizing derivatives with potential antimicrobial applications, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These synthesized compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Advanced Material Synthesis

Cyanomethyl 3-sulfamoylbenzoate and its derivatives have also been explored for their potential in creating advanced materials. Murai et al. (2009) developed a method for synthesizing 3-acyl-2-aminobenzofuran derivatives via the cycloisomerization of 2-(cyanomethyl)phenyl esters. These derivatives are valuable as building blocks for the synthesis of benzofuran fused heterocycles, suggesting applications in material science and organic synthesis (Masahito Murai, K. Miki, & K. Ohe, 2009).

Environmental Applications

In the context of environmental science, research has been directed towards the photocatalytic degradation of pollutants using derivatives of Cyanomethyl 3-sulfamoylbenzoate. Mafa et al. (2019) reported the fabrication of a robust photoanode made from a p-n heterojunction of BiOI and g-C3N4 anchored on exfoliated graphite for the degradation of sulfamethoxazole, a common antibiotic. This study underscores the potential of Cyanomethyl 3-sulfamoylbenzoate derivatives in environmental remediation efforts, particularly in the photoelectrocatalytic degradation of pharmaceutical pollutants in water (P. Mafa, A. Kuvarega, B. Mamba, & B. Ntsendwana, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyanomethyl 3-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-4-5-15-9(12)7-2-1-3-8(6-7)16(11,13)14/h1-3,6H,5H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFQLHADYYGGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl 3-sulfamoylbenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)